Phenazopyridine Hydrochloride Phenazopyridine Hydrochloride Phenazopyridine Hydrochloride is a synthetic, brick-red crystalline solid that is only slightly soluble in cold water and ethanol but is soluble in boiling water, acetic acid, glycerol, ethylene glycol and propylene glycol. It is used orally as a urinary tract analgesic. Side effects of phenazopyridine hydrochloride administration can include nausea, interference with the oxygen-carrying capacity of red blood cells (methemoglobinemia), hemolytic anemia as well as renal and hepatic toxicity. It is reasonably anticipated to be a human carcinogen. (NCI05)
Phenazopyridine hydrochloride appears as brick-red microcrystals with a slight violet luster or a purple powder. Aqueous solutions are yellow to brick-red and slightly acidic; they may be stabilized by the addition of 10% glucose. Slightly bitter taste. (NTP, 1992)
Phenazopyridine hydrochloride is a hydrochloride obtained by combining phenazopyridine with one equivalent of hydrochloric acid. A local anesthetic that has topical analgesic effect on mucosa lining of the urinary tract. Its use is limited by problems with toxicity (primarily blood disorders) and potential carcinogenicity. It has a role as a carcinogenic agent, a local anaesthetic and a non-narcotic analgesic. It contains a phenazopyridine(1+).
Brand Name: Vulcanchem
CAS No.: 136-40-3
VCID: VC0539380
InChI: InChI=1S/C11H11N5.ClH/c12-10-7-6-9(11(13)14-10)16-15-8-4-2-1-3-5-8;/h1-7H,(H4,12,13,14);1H
SMILES: C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N.Cl
Molecular Formula: C11H12ClN5
Molecular Weight: 249.7 g/mol

Phenazopyridine Hydrochloride

CAS No.: 136-40-3

Inhibitors

VCID: VC0539380

Molecular Formula: C11H12ClN5

Molecular Weight: 249.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Phenazopyridine Hydrochloride - 136-40-3

CAS No. 136-40-3
Product Name Phenazopyridine Hydrochloride
Molecular Formula C11H12ClN5
Molecular Weight 249.7 g/mol
IUPAC Name 3-phenyldiazenylpyridine-2,6-diamine;hydrochloride
Standard InChI InChI=1S/C11H11N5.ClH/c12-10-7-6-9(11(13)14-10)16-15-8-4-2-1-3-5-8;/h1-7H,(H4,12,13,14);1H
Standard InChIKey QQBPIHBUCMDKFG-GEEYTBSJSA-N
SMILES C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N.Cl
Canonical SMILES C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N.Cl
Appearance Solid powder
Melting Point 282 °F (NTP, 1992)
Physical Description Phenazopyridine hydrochloride appears as brick-red microcrystals with a slight violet luster or a purple powder. Aqueous solutions are yellow to brick-red and slightly acidic; they may be stabilized by the addition of 10% glucose. Slightly bitter taste. (NTP, 1992)
Description Phenazopyridine Hydrochloride is a synthetic, brick-red crystalline solid that is only slightly soluble in cold water and ethanol but is soluble in boiling water, acetic acid, glycerol, ethylene glycol and propylene glycol. It is used orally as a urinary tract analgesic. Side effects of phenazopyridine hydrochloride administration can include nausea, interference with the oxygen-carrying capacity of red blood cells (methemoglobinemia), hemolytic anemia as well as renal and hepatic toxicity. It is reasonably anticipated to be a human carcinogen. (NCI05)
Phenazopyridine hydrochloride appears as brick-red microcrystals with a slight violet luster or a purple powder. Aqueous solutions are yellow to brick-red and slightly acidic; they may be stabilized by the addition of 10% glucose. Slightly bitter taste. (NTP, 1992)
Phenazopyridine hydrochloride is a hydrochloride obtained by combining phenazopyridine with one equivalent of hydrochloric acid. A local anesthetic that has topical analgesic effect on mucosa lining of the urinary tract. Its use is limited by problems with toxicity (primarily blood disorders) and potential carcinogenicity. It has a role as a carcinogenic agent, a local anaesthetic and a non-narcotic analgesic. It contains a phenazopyridine(1+).
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility 0.1 to 1.0 mg/mL at 68° F (NTP, 1992)
30.4 [ug/mL]
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Azo Dine
Azo Gesic
Azo Natural
Azo Standard
Azo-Dine
Azo-Gesic
Azo-Natural
Azo-Standard
AzoDine
AzoGesic
AzoNatural
AzoStandard
Baridium
Geridium
Hydrochloride, Phenazopyridine
Phenazo
Phenazopyridine
Phenazopyridine Hydrochloride
Prodium
Pyridiate
Pyridium
Re Azo
Re-Azo
ReAzo
Urogesic
UTI Relief
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2: National Toxicology Program. Phenazopyridine hydrochloride. Rep Carcinog.
3: Zhou H, Chen CY, Xie AJ. [Spectroscopic studies on the binding of
4: Iqbal J, Gupta A, Husain A. Photochemistry of phenazopyridine hydrochloride.
5: Gaines KK. Phenazopyridine hydrochloride: the use and abuse of an old standby
6: Narchi H, Aramco S. Index of suspicion. Case 3. Phenazopyridine hydrochloride
7: Cornwell JR, Bartek JK. Phenazopyridine hydrochloride: information for patient
8: Meyer BA, Gonik B, Creasy RK. Evaluation of phenazopyridine hydrochloride as a
9: Fincher ME, Campbell HT. Methemoglobinemia and hemolytic anemia after
10: Du Preez JL, Botha SA, Lötter AP. High-performance liquid chromatographic
11: el-Sabbagh HM, Meshali M, Ghanem A, Abdel-Aleem H. Effect of some additives
12: Meshali MM. Adsorption of phenazopyridine hydrochloride on pharmaceutical
13: Phenazopyridine and phenazopyridine hydrochloride. IARC Monogr Eval Carcinog
14: Slatter DH. Keratoconjunctivitis sicca in the dog produced by oral
15: Cohen BL, Bovasso GJ Jr. Acquired methemoglobinemia and hemolytic anemia
16: Eisinger AJ, Jones R. Phenazopyridine-hydrochloride haemolysis. Lancet. 1969
17: Hood JW, Toth WN. Jaundice caused by phenazopyridine hydrochloride. JAMA.
18: Sabry SM. Adsorptive stripping voltammetric assay of phenazopyridine
19: National Toxicology Program. Phenazopyridine hydrochloride. Rep Carcinog.
20: Phenazopyridine hydrochloride. Rep Carcinog. 2004;11:III213-4. PubMed PMID:
PubChem Compound 8691
Last Modified Nov 11 2021
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